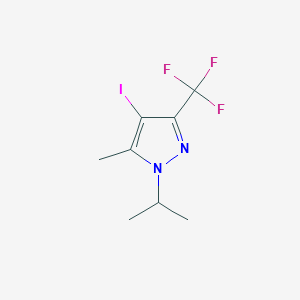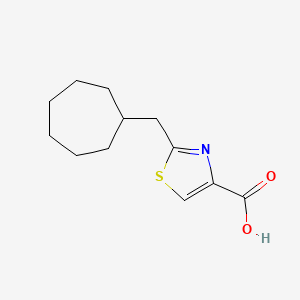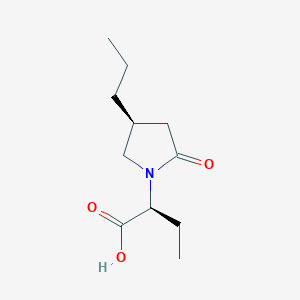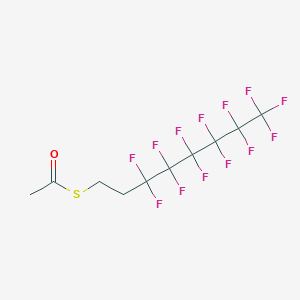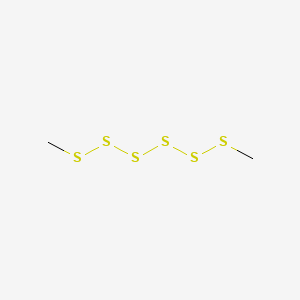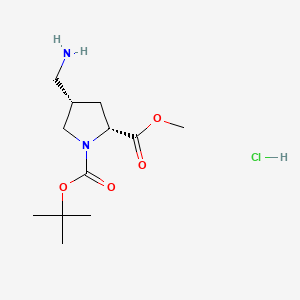
Ulipristal Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulipristal Diacetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids. It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Diacetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene. The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions. Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagents, followed by protective group removal and further transformations .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. The process involves the use of readily available reagents, cost-effective methods, and high-yield reactions. The final product is often purified through recrystallization using solvents like ethanol and isopropanol .
Analyse Des Réactions Chimiques
Types of Reactions
Ulipristal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium, methyl Grignard reagents, and protective groups like ethyl vinyl ether. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include intermediates like 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione, which are further transformed into this compound through acetylation and other steps .
Applications De Recherche Scientifique
Ulipristal Diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective progesterone receptor modulators.
Biology: Investigated for its effects on ovulation and endometrial changes.
Medicine: Primarily used for emergency contraception and treatment of uterine fibroids. .
Industry: Utilized in the pharmaceutical industry for the development of contraceptive and therapeutic agents.
Mécanisme D'action
Ulipristal Diacetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture, thereby inhibiting or delaying ovulation. It may also alter the endometrium, impairing implantation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with similar antagonistic activity but higher glucocorticoid activity.
Levonorgestrel: Used for emergency contraception but with a different mechanism of action and efficacy profile.
Uniqueness
Ulipristal Diacetate is unique due to its dual antagonistic and partial agonist activity at the progesterone receptor, making it more tolerable with lower glucocorticoid activity compared to mifepristone .
Propriétés
Formule moléculaire |
C32H39NO5 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1 |
Clé InChI |
DGPUMRRYZCYOJV-CJSIJMHJSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


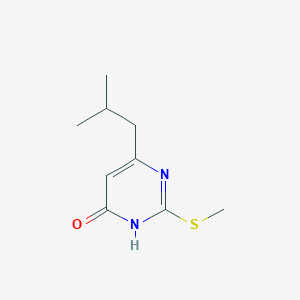
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
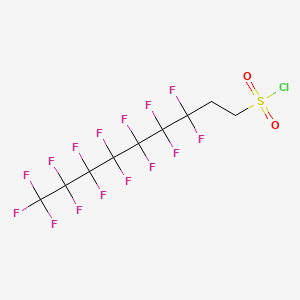
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
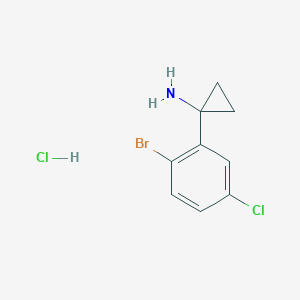
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
